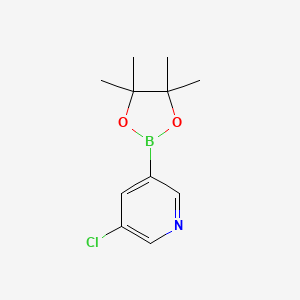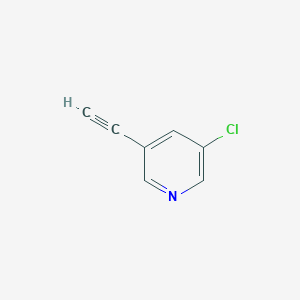
3-Chloro-5-ethynylpyridine
Descripción general
Descripción
3-Chloro-5-ethynylpyridine (3-CEP) is a heterocyclic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine, a six-membered aromatic ring structure containing a nitrogen atom, and is composed of a chlorine atom attached to a carbon-carbon triple bond. 3-CEP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Thermo-/Photochromic and Photoluminescent Switching Behaviors
3-Chloro-5-ethynylpyridine derivatives have been explored for their thermo- and photo-induced electron transfer capabilities, exhibiting dual electron transfer photo/thermochromism. These properties are leveraged in creating materials with switchable photoluminescent responses, highlighting potential applications in smart materials and optical devices. Such behaviors are crucial for developing new materials with tunable optical properties for sensors, displays, and data storage technologies (Li et al., 2016).
Charge-Induced Conformational Switching
In the realm of molecular electronics, 3-Chloro-5-ethynylpyridine based molecules demonstrate charge-induced conformational changes, exhibiting rectifying behavior with potential applications as molecular diodes and nano-actuators. This highlights their utility in developing nanoscale electronic components that can be operated with external fields, enabling advances in molecular computing and electronic devices (Derosa, Guda, & Seminario, 2003).
Synthesis and Modification of Chlorophyll Derivatives
Research has shown that 3-ethynyl-chlorin, a derivative prepared from methyl pyropheophorbide-d using 3-Chloro-5-ethynylpyridine, can undergo modifications to form chlorin derivatives with substituted ethynyl groups. These studies contribute to understanding the synthesis and optical properties of chlorophyll derivatives, indicating potential applications in photodynamic therapy and solar energy conversion (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).
Metal Cation Sensing and Luminescence
3-Chloro-5-ethynylpyridine derivatives have been used to create materials that can sense metal cations through shifts in their electrochemical and optical properties. Such materials find applications in detecting and quantifying metal ions, which is critical in environmental monitoring, biomedical diagnostics, and chemical processing (Romero et al., 2011).
Organometallic Networks and Luminescence Properties
The use of ethynylpyridine derivatives in constructing organometallic networks showcases their role in developing materials with novel luminescence properties. These networks, utilizing silver–ethynide complexes, open avenues for creating materials with potential applications in lighting, displays, and optical sensors, demonstrating the versatile applicability of 3-Chloro-5-ethynylpyridine in material science (Zhang et al., 2010).
Propiedades
IUPAC Name |
3-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634543 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-ethynylpyridine | |
CAS RN |
329202-22-4 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





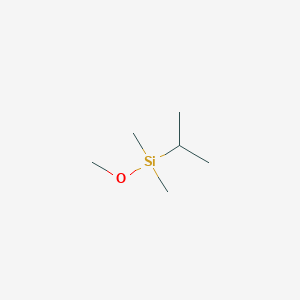
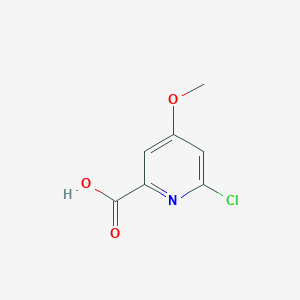
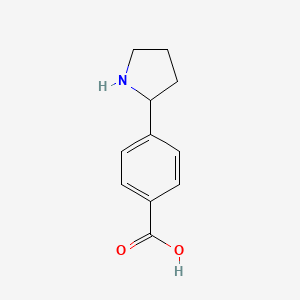
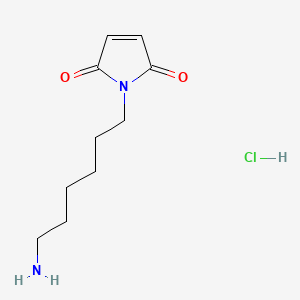
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)

